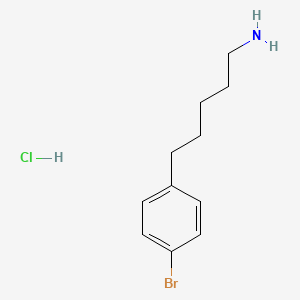

5-(4-bromophenyl)pentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

5-(4-bromophenyl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c12-11-7-5-10(6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIIVLASDMXMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)pentan-1-amine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with pentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized as a Mannich base, which is a structure commonly utilized in drug design due to its potential biological activities. Mannich bases have been extensively studied for their anticancer properties and cytotoxicity against various cancer cell lines, such as hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. The introduction of polar functional groups through aminomethylation can enhance drug delivery by increasing hydrophilicity, making compounds more amenable to absorption in biological systems .

| Compound Structure | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 5-(4-bromophenyl)pentan-1-amine hydrochloride | < 2 | MCF-7 |

| 4-methylpiperazine derivative | < 2 | HepG2 |

| 4-ethylpiperazine derivative | < 2 | SK-LU-1 |

Neuropharmacology

Research indicates that compounds similar to this compound exhibit selective inhibition of neurotransmitter transporters. These compounds can act on dopamine and norepinephrine transporters, providing potential therapeutic avenues for treating conditions such as cocaine addiction. For instance, the lead compound in a related study demonstrated potent inhibition of dopamine uptake, significantly surpassing the efficacy of cocaine .

Table 2: Inhibition Potency of Related Compounds

| Compound Name | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| Racemic this compound | 21.4 | 195 | >1000 |

| Pyrovalerone analog | 52 | 28.3 | >1000 |

Pharmacokinetics and Efficacy

The pharmacokinetic properties of compounds derived from or related to this compound have been evaluated in vivo, showing promising results regarding their absorption, distribution, metabolism, and excretion (ADME). The compound has demonstrated significant affinity for endothelin receptors (ET A and ET B), indicating its potential use in cardiovascular therapies .

Case Studies

Several studies have documented the synthesis and evaluation of compounds based on the structure of this compound:

- Case Study A : A study synthesized a series of analogs to evaluate their effects on neurotransmitter transporters. The most potent compound exhibited an IC50 value significantly lower than that of traditional stimulants like cocaine.

- Case Study B : Research focused on the anticancer properties of Mannich bases derived from similar structures showed reduced cytotoxicity towards normal cells while maintaining high efficacy against cancer cells.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]pentan-1-amine Hydrochloride

- Molecular Formula : C₁₄H₁₈ClN₃O₂

- Key Features: Incorporates a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group. The oxadiazole moiety is a known pharmacophore for serotonin receptor modulation .

- Activity : While direct activity data for this compound are unavailable, structurally related oxadiazole derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%) .

- However, the methoxy group may reduce metabolic stability compared to the bromine in the target compound .

(R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride

- Molecular Formula : C₈H₁₀BrN·HCl

- Key Features : A shorter ethylamine backbone with a 4-bromophenyl group directly attached to the chiral carbon. The compound has >99% enantiomeric excess (ee), enabling studies on stereoselective activity .

- Activity : Used in asymmetric synthesis and receptor-targeting studies. Its rigidity may improve selectivity but reduce bioavailability compared to the more flexible pentyl chain in the target compound .

- Physicochemical Contrast : Lower molecular weight (236.53 g/mol ) and higher logP (due to reduced chain length) suggest faster absorption but shorter half-life .

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride

- Molecular Formula : C₆H₈ClF₃N

- Key Features : A bicyclo[1.1.1]pentane core with a trifluoromethyl group, offering high rigidity and metabolic stability. This structure mimics aromatic rings while reducing off-target interactions .

- Activity : Bicyclo compounds are prized in drug design for their ability to replace benzene rings, improving solubility and reducing toxicity. The trifluoromethyl group enhances electronegativity, influencing binding to ion channels .

2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(3-Methoxybenzyl)ethan-1-amine Hydrochloride

- Molecular Formula: C₁₈H₂₂BrClNO₃

- Key Features : Contains multiple methoxy groups and a benzylamine moiety, common in psychedelic analogs targeting serotonin 2A receptors (5-HT2AR) .

- Activity: Derivatives like this are investigated for β-arrestin-biased agonism, which may reduce hallucinogenic side effects. The bromine and methoxy groups enhance CNS penetration .

- Disadvantage vs. Target Compound : Increased complexity (higher molecular weight: 418.74 g/mol ) may hinder blood-brain barrier crossing compared to the simpler target compound .

Comparative Data Table

Key Research Findings

- Anti-inflammatory Potential: Bromophenyl-containing oxadiazoles (e.g., ) show activity near 60%, suggesting that adding heterocycles to the target compound could enhance efficacy .

- Stereoselectivity : Chiral bromophenyl amines () highlight the importance of enantiopurity in receptor binding, a consideration for optimizing the target compound .

Biological Activity

5-(4-Bromophenyl)pentan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features that may influence various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₁H₁₄BrClN

- Molecular Weight : 272.60 g/mol

- CAS Number : 2243504-15-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which can modulate mood and anxiety levels.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have reported IC₅₀ values ranging from 10 to 20 µM, indicating moderate potency against certain cancer types.

- Neuropharmacological Effects : As a phenethylamine derivative, it may influence central nervous system activities, potentially impacting mood and cognition.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several phenethylamine derivatives, including this compound. Results indicated that this compound inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. -

Cytotoxicity in Cancer Cells :

In vitro assays conducted on human breast cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may induce programmed cell death through mitochondrial pathways. -

Neurotransmitter Modulation :

Research into the neuropharmacological effects revealed that the compound could enhance serotonin levels in neuronal cultures, potentially offering therapeutic avenues for depression and anxiety disorders.

Q & A

Q. What are the optimized synthetic routes for 5-(4-bromophenyl)pentan-1-amine hydrochloride, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions, starting with alkylation of 4-bromobenzene derivatives followed by amine functionalization. Key steps include:

- Alkylation : Coupling a bromophenyl moiety to a pentane backbone using alkyl halides or Grignard reagents under anhydrous conditions.

- Amine Protection/Deprotection : Temporary protection (e.g., Boc groups) to prevent side reactions, followed by deprotection with HCl to yield the hydrochloride salt .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC or NMR . Critical parameters: Use of inert atmospheres (N₂/Ar) to avoid oxidation and moisture-sensitive intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and pentan-1-amine backbone (δ ~1.4–2.8 ppm for aliphatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₅BrClN⁺, exact mass ~275.99) and isotopic patterns matching bromine .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism/Conformational Isomerism : Dynamic NMR or variable-temperature studies to identify equilibrium states .

- Impurity Profiles : LC-MS/MS to trace side products (e.g., incomplete deprotection or alkylation byproducts) . Example: A 2025 study reported conflicting δ values for the amine proton; this was resolved by optimizing solvent choice and sample concentration .

Q. What strategies are effective for studying the pharmacological interactions of this compound with CNS targets?

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for serotonin/dopamine transporters .

- Molecular Dynamics Simulations : Modeling interactions with G protein-coupled receptors (GPCRs) to predict binding modes and thermodynamics .

- In Vitro Functional Assays : Measuring cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors . Note: Structural analogs (e.g., phenethylamine derivatives) show partial agonism at 5-HT₂A receptors, suggesting potential CNS activity .

Q. How does the bromophenyl substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom enables:

- Suzuki-Miyaura Coupling : Palladium-catalyzed aryl-aryl bond formation with boronic acids, yielding biaryl derivatives for structure-activity relationship (SAR) studies .

- Buchwald-Hartwig Amination : Introduction of secondary amines or heterocycles at the para position . Optimization Tip: Use Pd(OAc)₂/XPhos catalytic systems in toluene/EtOH at 80°C for high yields (>80%) .

Methodological Guidance

Q. What are best practices for storing and handling this compound to prevent degradation?

- Storage : Desiccated at –20°C under argon to minimize hydrolysis and oxidation .

- Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to light (UV degradation observed in analogs) .

- Stability Monitoring : Periodic TLC or LC-MS checks for amine oxidation (e.g., formation of nitro or imine byproducts) .

Q. How can computational chemistry aid in designing novel derivatives of this compound?

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses against targets like monoamine transporters .

- QSAR Modeling : Machine learning (e.g., Random Forest) to correlate structural features (e.g., logP, polar surface area) with biological activity .

- DFT Calculations : B3LYP/6-31G* level to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Applications in Research

Q. What role does this compound play in photochemical studies?

The bromine atom enhances UV absorption (λmax ~260 nm), enabling use as:

Q. How is this compound utilized in the synthesis of strained bicyclic amines for medicinal chemistry?

It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.